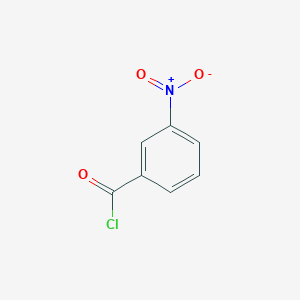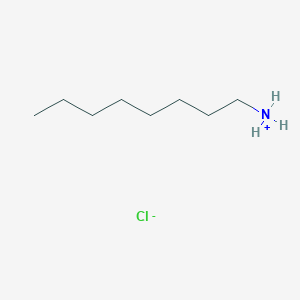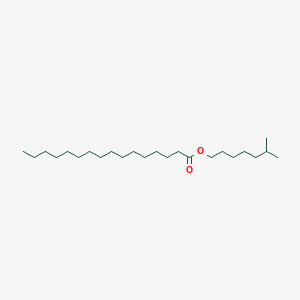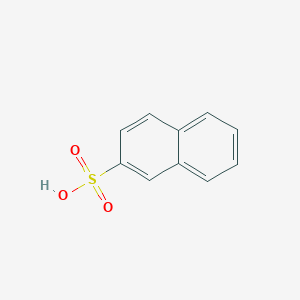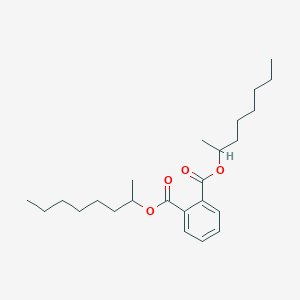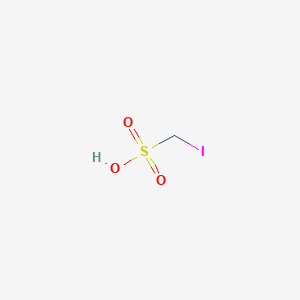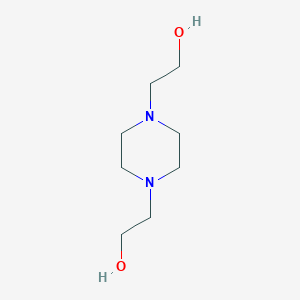
1,4-哌嗪二乙醇
描述
1,4-Piperazinediethanol, also known as 1,4-Bis(2-hydroxyethyl)piperazine, is a chemical compound used in various research applications . It has a molecular weight of 174.24 g/mol .
Synthesis Analysis
The synthesis of 1,4-Piperazinediethanol and its derivatives has been explored through various chemical pathways. For instance, organic crystal engineering techniques have been applied to synthesize 1,4-piperazine-2,5-diones, showing polymorphic crystalline forms through slow diffusion and evaporation methods.Molecular Structure Analysis
The molecular structure of 1,4-Piperazinediethanol derivatives has been characterized using various analytical techniques. X-ray diffraction methods have been particularly useful in determining the crystal structures of these compounds, revealing the presence of polymorphism and specific hydrogen-bonding networks.Chemical Reactions Analysis
1,4-Piperazinediethanol undergoes various chemical reactions, leading to the formation of new compounds with diverse properties. For example, its derivatives have been used as templates in the synthesis of organically templated lanthanide oxalatophosphates, showcasing the versatility of 1,4-Piperazinediethanol in facilitating complex chemical reactions.Physical And Chemical Properties Analysis
The physical properties of 1,4-Piperazinediethanol derivatives, such as crystallinity and thermal behavior, have been extensively studied. Research on piperazinediones derived from various starting materials has shown that these compounds can exhibit different thermal events and crystal packing arrangements.科学研究应用
阻燃应用:磷酸哌嗪衍生物,包括与1,4-哌嗪二乙醇相关的衍生物,被探索其在棉织物阻燃剂中的潜力。其作用机制涉及研究经过处理的织物的热分解和化学官能团 (Nguyen et al., 2014)。
水处理中的砷去除:与1,4-哌嗪二乙醇相关的pH响应性哌嗪衍生物被提议作为一种用于通过正渗透去除水中砷的拉力溶质。该化合物表现出高水传输速率和有效的砷排斥,适用于废水处理 (Wu et al., 2019)。
药物应用:各种哌嗪衍生物,包括1,4-二取代哌嗪,在药物化学中用于治疗炎症性疾病,特别是过敏性鼻炎。这些化合物已显示出低中枢神经系统穿透的有效性 (Dr. Peter Norman, 2007)。
生物制药研究:对取代哌嗪的研究,包括1,4-哌嗪二乙醇衍生物,强调它们作为抗菌和抗氧化剂的重要性。这项研究强调了绿色化学的基本原理 (Saroha et al., 2020)。
周围神经系统细胞的支架:基于哌嗪的水凝胶,包括1,4-哌嗪二乙醇的衍生物,被合成并表征为周围神经再生支架的潜在用途。这些水凝胶具有机械强度和生物相容性等特性,有利于施万细胞的粘附和增殖 (Mauro et al., 2013)。
中枢药理活性:哌嗪衍生物,包括1,4-哌嗪二乙醇,被广泛研究其中枢药理活性,特别是在单胺途径的激活中。它们的应用包括抗精神病药、抗抑郁药和抗焦虑疗法 (Brito et al., 2018)。
聚合物科学:聚乙烯哌嗪-1,4-二羧酸酯,是聚酯对聚乙烯对苯二甲酸酯的类似物,在聚合物科学中展示出显著的性质,包括分子量、热分解和结晶性的比较 (Wittbecker et al., 1965)。
抗菌和抗真菌应用:新的哌嗪衍生物展示出显著的抗菌和抗真菌潜力,突显了它们在克服微生物对药物的抗性方面的相关性 (Patil et al., 2019)。
超分子化学:对1,4-哌嗪-2,5-二酮的研究侧重于其氢键结合和结晶化,为有机晶体工程领域做出贡献 (Weatherhead-Kloster et al., 2005)。
抗分枝杆菌活性:哌嗪及其类似物被评估其抗分枝杆菌的性质,特别是对结核分枝杆菌多药耐药菌株的作用。这包括强效哌嗪类抗结核分枝杆菌分子的结构活性关系 (Girase et al., 2020)。
抗菌生物膜和MurB抑制剂:合成了带有哌嗪连接剂的双(吡唑-苯并呋喃)杂化物,显示出对细菌生物膜和MurB酶的强效抑制活性,MurB酶在细菌细胞壁合成中起着关键作用 (Mekky & Sanad, 2020)。
牙科保健应用:抗牙菌斑剂1,4-双[3-(正己基氨基甲酰胍)丙基]哌嗪二甲磺酸盐(CK-0569A)在预防牙菌斑中某些细菌的定居和减少牙龈炎方面表现出有效性 (Wennström, 1982)。
抗糖尿病药物研究:正在研究哌嗪衍生物作为抗糖尿病化合物的潜力,特别是在增强胰岛素分泌和改善II型糖尿病模型中的葡萄糖耐受性方面 (Le Bihan et al., 1999)。
化学中的磁性质:关于香蕉形状的3d-4f异核簇取代多氧化物金属簇,涉及哌嗪,揭示了它们的晶体结构和磁性质的见解 (Gu et al., 2018)。
安全和危害
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKIGWTYBUWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029158 | |
| Record name | 1,4-Piperazinediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline powder; [Acros Organics MSDS] | |
| Record name | 1,4-Piperazinediethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinediethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19282 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Piperazinediethanol | |
CAS RN |
122-96-3 | |
| Record name | 1,4-Piperazinediethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Di(2-hydroxyethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Piperazinediethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine-1,4-diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DI(2-HYDROXYETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ349PKX8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

